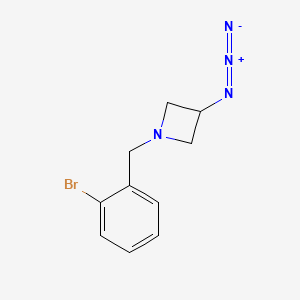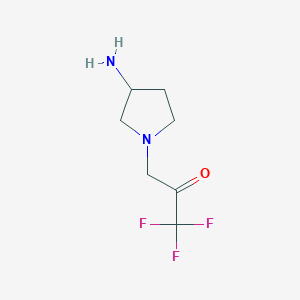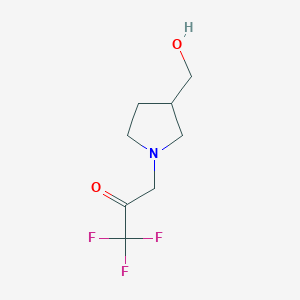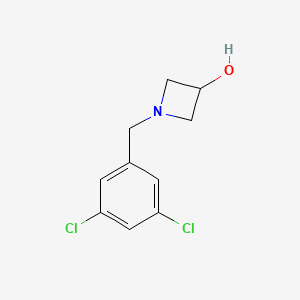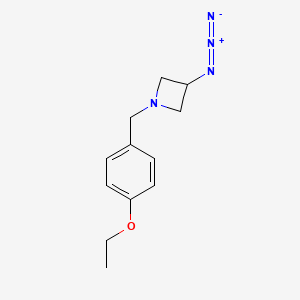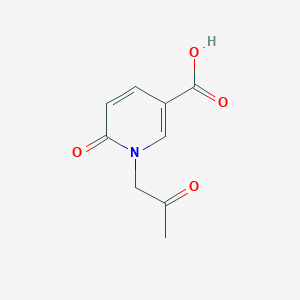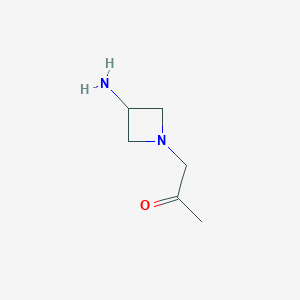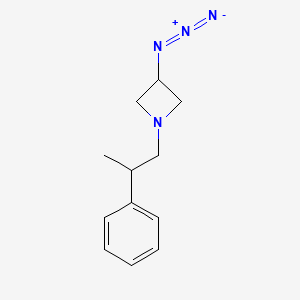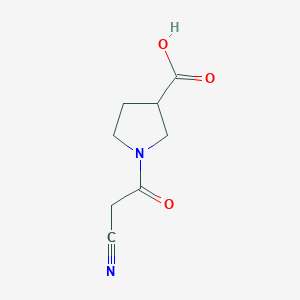
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid
描述
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CPA) is an important organic compound in the field of organic chemistry. It is a colorless, crystalline solid with a molecular formula of C7H9NO3 and a molecular weight of 163.15 g/mol. CPA is a versatile reagent that can be used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, peptides, and natural products. It is also used as a catalyst in the synthesis of polymers. CPA has been widely studied in the scientific literature and has been used in a variety of research applications.
作用机制
The mechanism of action of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is not well understood. It is believed that 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid acts as a catalyst in the synthesis of heterocyclic compounds and peptides. It is also believed that 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid can act as a nucleophile, forming a covalent bond with the substrate. This covalent bond can then be broken, allowing the desired product to form.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid are not well understood. It is believed that 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid may have some effect on the metabolism of cells, but this has yet to be confirmed. In addition, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid has been shown to have antimicrobial activity, suggesting that it may have some effect on microbial cells.
实验室实验的优点和局限性
The advantages of using 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is also relatively stable and can be used in a variety of solvents. The main limitation of using 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in lab experiments is that it is not very soluble in water, so it must be used in an organic solvent.
未来方向
The future of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in scientific research is promising. Further research is needed to better understand the mechanism of action of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid and its biochemical and physiological effects. In addition, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid could be used as a catalyst in the synthesis of more complex organic molecules. Finally, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid could be used as a starting material in the synthesis of pharmaceuticals.
科学研究应用
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is widely used in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, peptides, and natural products. It has also been used as a catalyst in the synthesis of polymers. In addition, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid has also been used in the synthesis of small molecules for use in drug discovery.
属性
IUPAC Name |
1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-3-1-7(11)10-4-2-6(5-10)8(12)13/h6H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYCRNCNYGYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



